Methyl 4-bromo-3-hydroxybenzoate

Vue d'ensemble

Description

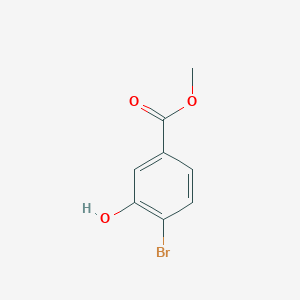

Methyl 4-bromo-3-hydroxybenzoate is an organic compound with the molecular formula C8H7BrO3 and a molecular weight of 231.04 g/mol . It is a derivative of benzoic acid, characterized by the presence of a bromine atom at the 4-position and a hydroxyl group at the 3-position on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-3-hydroxybenzoate can be synthesized through the bromination of methyl p-hydroxybenzoate. The reaction typically involves the use of bromine in a suitable solvent such as chloroform or dichloromethane . The reaction is carried out under controlled conditions, often at low temperatures to prevent over-bromination. After the reaction, the product is purified through extraction and recrystallization to achieve the desired purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Analyse Des Réactions Chimiques

Functional Group Reactivity

The compound’s reactivity is governed by three functional groups:

-

Bromine (Br) : Electrophilic substitution or nucleophilic displacement.

-

Hydroxyl (-OH) : Oxidation or protection/deprotection.

-

Ester (-COOCH₃) : Hydrolysis or transesterification.

Substitution Reactions

The bromine atom undergoes nucleophilic substitution under basic or acidic conditions. Example reagents and outcomes:

| Reagent | Conditions | Product |

|---|---|---|

| Ammonia (NH₃) | Ethanol, reflux | Methyl 4-amino-3-hydroxybenzoate |

| Sodium methoxide | DMF, 80°C | Methyl 4-methoxy-3-hydroxybenzoate |

Note: Steric hindrance from the adjacent hydroxyl group may slow substitution kinetics .

Oxidation Reactions

The hydroxyl group can be oxidized to a ketone or carboxylic acid:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, heat | 4-Bromo-3-hydroxybenzoic acid |

| CrO₃ | Acetone, 0°C | 4-Bromo-3-oxobenzoate |

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the carboxylic acid:

| Reagent | Conditions | Product |

|---|---|---|

| NaOH (aqueous) | Reflux, 4 hours | 4-Bromo-3-hydroxybenzoic acid |

| H₂SO₄ (dilute) | Methanol, 60°C | Partial hydrolysis to acid/ester |

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and HBr.

-

Light Sensitivity : Prolonged UV exposure leads to debromination, forming methyl 3-hydroxybenzoate .

-

Byproduct Formation : Over-bromination produces 3,5-dibromo-4-hydroxybenzoate (≈15% in unoptimized reactions) .

Table 2: Byproduct Analysis

| Byproduct | Formation Conditions | Mitigation Strategy |

|---|---|---|

| 3,5-Dibromo-4-hydroxybenzoate | Excess Br₂, >30°C | Strict stoichiometric control of Br₂ |

| Debrominated ester | UV light exposure | Amber glassware, inert atmosphere |

Applications De Recherche Scientifique

Pharmaceutical Applications

Methyl 4-bromo-3-hydroxybenzoate has been utilized as a precursor in the synthesis of various pharmaceuticals, particularly as a building block for antimicrobial agents. Its derivatives have shown promise in the development of broad-spectrum antimicrobials, which are crucial in combating resistant bacterial strains.

Case Study: Antimicrobial Synthesis

In a study by Zhong et al. (2001), methyl 3-hydroxybenzoate derivatives were synthesized into compounds exhibiting significant antimicrobial activity. The research highlighted the potential of this compound derivatives to serve as effective starting materials for these applications .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | Zhong et al., 2001 |

| Other derivatives | Broad-spectrum activity | Nie et al., 2005 |

Material Science Applications

Beyond pharmaceuticals, this compound plays a role in materials science, particularly in the synthesis of functionalized materials such as metal-organic frameworks (MOFs). The compound's reactivity allows it to be used as a linker or functional group in various synthetic pathways.

Case Study: Metal-Organic Frameworks

Recent research has explored the use of this compound in creating elongated triazine-based tricarboxylic acid linkers for MOFs. These materials have potential applications in gas storage and separation technologies .

Mécanisme D'action

The mechanism of action of methyl 4-bromo-3-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group and bromine atom play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 3-bromo-4-hydroxybenzoate: Similar structure but with different positioning of the bromine and hydroxyl groups.

Methyl 4-amino-3-hydroxybenzoate: Contains an amino group instead of a bromine atom.

Methyl 4-bromo-2-hydroxybenzoate: The hydroxyl group is positioned differently on the benzene ring.

Uniqueness

Methyl 4-bromo-3-hydroxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, where precise reactivity and selectivity are required .

Activité Biologique

Methyl 4-bromo-3-hydroxybenzoate, a compound with the molecular formula CHBrO, has garnered attention in various fields of research due to its biological activity. This article explores its structural characteristics, biological implications, and relevant case studies.

Structural Characteristics

This compound features a methoxycarbonyl group that is twisted at a dihedral angle of 8.06° relative to the benzene ring. In the crystalline state, molecules are interconnected through O—H···O hydrogen bonds, forming helical chains along the b-axis . These structural attributes may contribute to its biological functions.

Antimicrobial Properties

Research indicates that derivatives of this compound play a significant role in the synthesis of broad-spectrum antimicrobials. The compound's structural similarity to other hydroxybenzoate derivatives has been linked to enhanced antimicrobial activity against various pathogens. For instance, methyl 3-hydroxybenzoate derivatives have been utilized as starting materials for synthesizing diverse antimicrobial agents .

Cytotoxicity and Pharmacological Effects

This compound exhibits cytotoxic properties that have been evaluated in various studies. For example, it has been shown to inhibit specific cancer cell lines, suggesting potential applications in cancer therapy. The compound's interaction with cellular pathways and its ability to induce apoptosis in malignant cells are areas of ongoing research.

Case Studies and Research Findings

- Antimicrobial Activity : A study by Zhong et al. (2001) highlights the effectiveness of this compound derivatives in combating bacterial strains. The study demonstrated that these compounds could inhibit bacterial growth significantly, supporting their use as potential antimicrobial agents .

- Cytotoxicity Assessment : In a comparative analysis of various hydroxybenzoate derivatives, this compound was found to exhibit higher cytotoxicity against breast cancer cell lines compared to its non-brominated counterparts. This suggests that bromination enhances biological activity, possibly through increased lipophilicity and membrane permeability .

- Mechanistic Studies : Investigations into the mechanism of action revealed that this compound may interact with cellular signaling pathways involved in apoptosis and cell proliferation. These findings were supported by assays measuring changes in gene expression profiles in treated cells .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 231.05 g/mol |

| Log P (octanol-water partitioning) | 2.08 |

| BBB Permeant | Yes |

| P-gp Substrate | No |

Propriétés

IUPAC Name |

methyl 4-bromo-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOFPLOREOHCDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423741 | |

| Record name | methyl 4-bromo-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106291-80-9 | |

| Record name | methyl 4-bromo-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-Bromo-3-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial arrangement of the methoxycarbonyl group relative to the benzene ring in Methyl 4-bromo-3-hydroxybenzoate?

A1: The methoxycarbonyl group in this compound is twisted at a dihedral angle of 8.06° with respect to the benzene ring []. This slight deviation from planarity could influence the molecule's overall shape and potential interactions with other molecules.

Q2: How are the molecules of this compound organized within the crystal lattice?

A2: In the crystal structure, individual molecules of this compound are linked together by O—H⋯O hydrogen bonds. These interactions form helical chains that extend along the b axis of the crystal lattice [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.